![molecular formula C8H12N4 B1493015 (1-etil-1H-imidazo[1,2-b]pirazol-6-il)metanamina CAS No. 2090868-39-4](/img/structure/B1493015.png)

(1-etil-1H-imidazo[1,2-b]pirazol-6-il)metanamina

Descripción general

Descripción

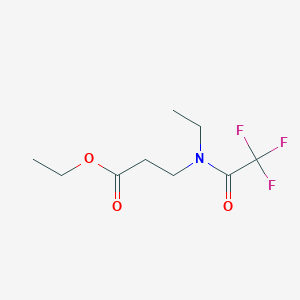

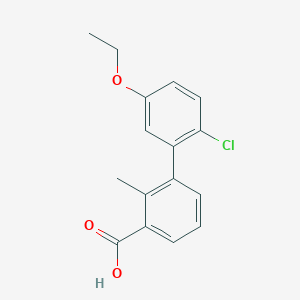

“(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine” is a chemical compound that has gained significant interest in the research community. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives involves various synthetic routes . For instance, Hadizadeh et al. synthesized a derivative of imidazole and evaluated it for antihypertensive potential in rats . Another study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . A study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Aplicaciones Científicas De Investigación

Investigación del cáncer: Inhibición de c-Met

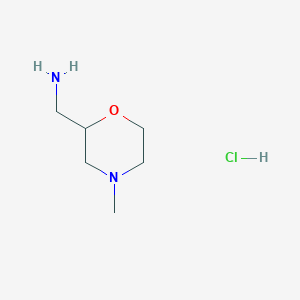

Volitinib: , un derivado de la clase imidazo[1,2-b]pirazol, se ha identificado como un potente e inhibidor selectivo del factor de transición epitelial-mesenquimal (c-Met), que está involucrado en la progresión del cáncer . La inhibición de c-Met puede prevenir la metástasis de las células cancerosas, lo que hace que compuestos como el volitinib sean valiosos para desarrollar nuevas terapias contra el cáncer.

Síntesis orgánica: Andamio versátil

El andamio imidazo[1,2-b]pirazol sirve como un componente versátil en la síntesis orgánica . Su reactividad permite la creación de una multitud de derivados con posibles actividades biológicas, allanando el camino para el desarrollo de nuevos fármacos y agentes terapéuticos.

Solubilidad del fármaco: Isostero de indol

El sistema de anillos imidazo[1,2-b]pirazol se ha utilizado como un isóstero no clásico para el anillo de indol, que se encuentra en muchos fármacos . Esta sustitución puede mejorar significativamente la solubilidad de los compuestos en medios acuosos, lo cual es crucial para la formulación y biodisponibilidad de los fármacos.

Sistema nervioso central: Importancia medicinal

Los derivados del imidazo[1,2-b]pirazol han mostrado importancia medicinal en el sistema nervioso central (SNC) . Estos compuestos pueden interactuar con varios objetivos del SNC, ofreciendo potencial terapéutico para trastornos neurológicos.

Sistema digestivo: Aplicaciones terapéuticas

Las propiedades bioquímicas de los derivados del imidazo[1,2-b]pirazol también se extienden al sistema digestivo . Su interacción con enzimas y receptores digestivos puede conducir al desarrollo de tratamientos para enfermedades gastrointestinales.

Propiedades antiinflamatorias

Los compuestos imidazo[1,2-b]pirazol han demostrado efectos antiinflamatorios . Al modular las vías inflamatorias, estos derivados podrían utilizarse para tratar una gama de afecciones inflamatorias.

Mecanismo De Acción

Target of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been found to interact with a variety of biological targets, including various enzymes and receptors, depending on their specific structures .

Mode of Action

The mode of action of imidazole-containing compounds can vary widely, depending on the specific compound and its target. For example, some imidazole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The pharmacokinetic properties of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of imidazole-containing compounds can vary widely, depending on the specific compound and its mode of action. For example, an imidazole derivative that acts as an enzyme inhibitor might result in decreased activity of that enzyme, while one that acts as a receptor antagonist might prevent the normal signaling through that receptor .

Action Environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Direcciones Futuras

Imidazole and its derivatives have become an important synthon in the development of new drugs . The future directions in this field may involve the development of new imidazole derivatives with improved biological activities and the exploration of their potential applications in pharmaceutical, agrochemical, and material science applications .

Análisis Bioquímico

Biochemical Properties

(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular processes, such as gene expression and metabolism.

Cellular Effects

The effects of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways . These pathways are essential for cell growth, differentiation, and survival. Furthermore, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in glucose uptake and ATP production.

Molecular Mechanism

At the molecular level, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the target. For example, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has been shown to inhibit kinases, leading to the suppression of downstream signaling pathways. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . In vitro studies have shown that (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine remains stable under physiological conditions for extended periods. Its degradation products can also have biological activity, which may contribute to the observed effects. In vivo studies have demonstrated that the compound’s effects on cellular processes, such as gene expression and metabolism, can persist over time, indicating potential long-term benefits or adverse effects.

Dosage Effects in Animal Models

The effects of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic profile of the cell. Additionally, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can affect the levels of key metabolites, such as glucose and ATP, by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters, such as ABC transporters, which regulate its intracellular concentration. Once inside the cell, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can bind to proteins that facilitate its distribution to specific cellular compartments. This localization is crucial for the compound’s activity, as it ensures that it reaches its target biomolecules.

Subcellular Localization

The subcellular localization of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine plays a critical role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism by interacting with mitochondrial enzymes and proteins.

Propiedades

IUPAC Name |

(1-ethylimidazo[1,2-b]pyrazol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-11-3-4-12-8(11)5-7(6-9)10-12/h3-5H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNNCAGODLVZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

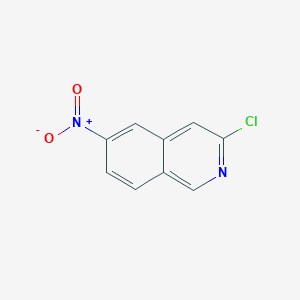

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

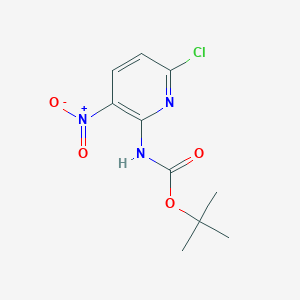

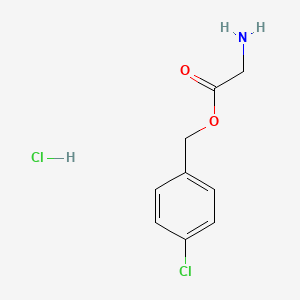

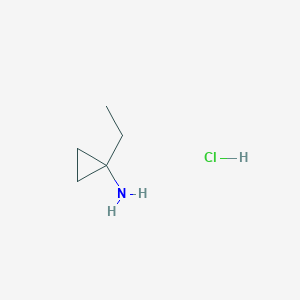

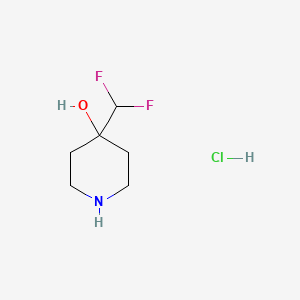

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)